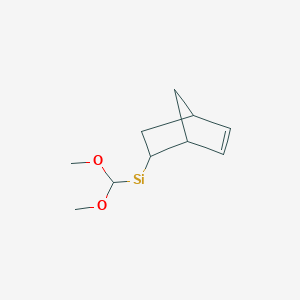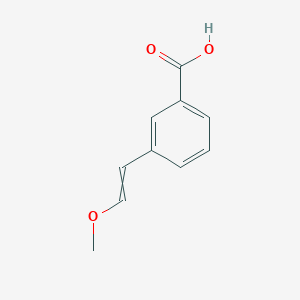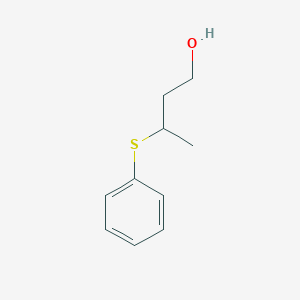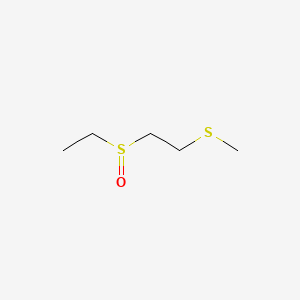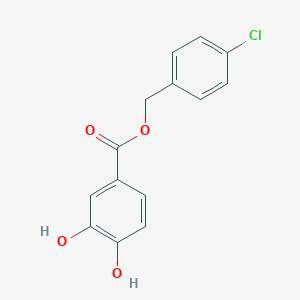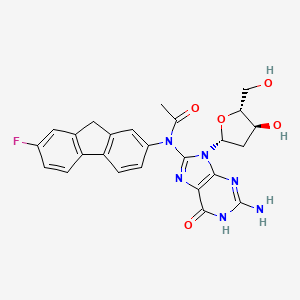
Guanosine, 8-(acetyl(7-fluoro-9h-fluoren-2-yl)amino)-2'-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- is a synthetic nucleoside analog. This compound is structurally derived from guanosine, a nucleoside component of RNA, and is modified with an acetyl group and a fluorenyl moiety. These modifications can significantly alter its chemical and biological properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- typically involves multiple steps. The starting material is often 2’-deoxyguanosine, which undergoes a series of chemical reactions to introduce the acetyl and fluorenyl groups. Common reagents used in these reactions include acetic anhydride for acetylation and fluorenyl-based reagents for the introduction of the fluorenyl group. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the progress of the reactions and the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds. Substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- involves its interaction with molecular targets such as nucleic acids and proteins. The fluorenyl group can intercalate into DNA, disrupting its structure and function. The acetyl group can also modify the compound’s interactions with enzymes and other proteins, potentially inhibiting their activity. These interactions can lead to various biological effects, including the inhibition of viral replication and the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(Acetyl(9H-fluoren-2-yl)amino)guanosine: Similar structure but lacks the fluoro group.
N-(7-Fluoro-9H-fluoren-2-yl)acetamide: Contains the fluorenyl and acetyl groups but lacks the guanosine moiety.
[Acetyl-(7-methoxy-9H-fluoren-2-yl)amino] acetate: Similar structure but with a methoxy group instead of a fluoro group.
Uniqueness
Guanosine, 8-(acetyl(7-fluoro-9H-fluoren-2-yl)amino)-2’-deoxy- is unique due to the presence of both the fluoro and acetyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. These modifications can enhance its stability, binding affinity, and biological activity, making it a valuable compound for scientific research.
Propriétés
Numéro CAS |
97235-46-6 |
|---|---|
Formule moléculaire |
C25H23FN6O5 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
N-[2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-8-yl]-N-(7-fluoro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C25H23FN6O5/c1-11(34)31(15-3-5-17-13(8-15)6-12-7-14(26)2-4-16(12)17)25-28-21-22(29-24(27)30-23(21)36)32(25)20-9-18(35)19(10-33)37-20/h2-5,7-8,18-20,33,35H,6,9-10H2,1H3,(H3,27,29,30,36)/t18-,19+,20+/m0/s1 |
Clé InChI |
IOTOYVLSMGKGLG-XUVXKRRUSA-N |
SMILES isomérique |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)CO)O)N=C(NC5=O)N |
SMILES canonique |
CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)C4=NC5=C(N4C6CC(C(O6)CO)O)N=C(NC5=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


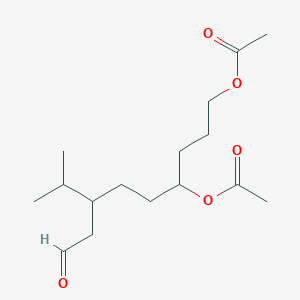
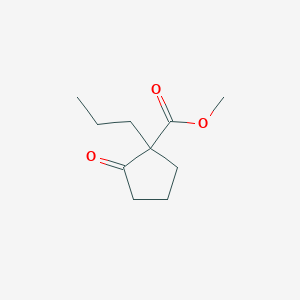
![1-Methyl-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B14329242.png)
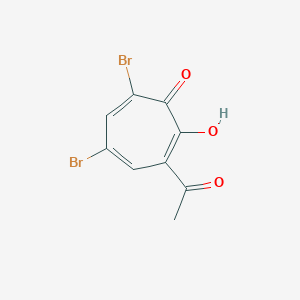
![N-[3-Chloro-4-(propan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B14329264.png)
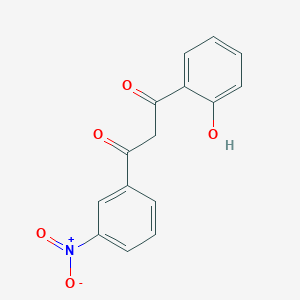

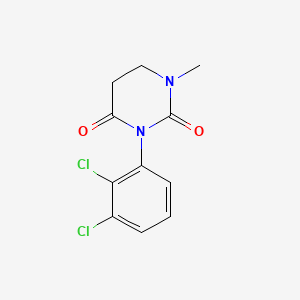
![N'-[[4-(dimethylamino)phenyl]methyl]pyridine-4-carbohydrazide](/img/structure/B14329286.png)
